molecular formula C20H14F3N5O3 B4295890 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B4295890
M. Wt: 429.4 g/mol
InChI Key: LFHUACNQBNCWKU-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, hydroxyethyl, and trifluoromethoxy phenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the various functional groups through a series of reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

    Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its unique structure could allow it to act as a ligand in binding studies.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. Its various functional groups could enable it to interact with different biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved would depend on the context of its use, such as in biological or medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    5-amino-3-(1-cyano-2-{5-[4-(methoxy)phenyl]-2-furyl}vinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    5-amino-3-(1-cyano-2-{5-[4-(fluoro)phenyl]-2-furyl}vinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, electronic effects, and potential interactions with biological targets.

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O3/c21-20(22,23)31-14-3-1-12(2-4-14)17-6-5-15(30-17)9-13(10-24)18-16(11-25)19(26)28(27-18)7-8-29/h1-6,9,29H,7-8,26H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHUACNQBNCWKU-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 2
5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 4
5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 5
5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 6
5-AMINO-3-[(1Z)-1-CYANO-2-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

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